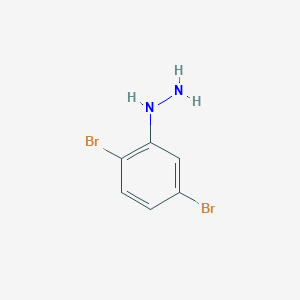

(2,5-Dibromophenyl)hydrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dibromophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2/c7-4-1-2-5(8)6(3-4)10-9/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYLGBZJXJXCPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397111 | |

| Record name | (2,5-dibromophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62672-26-8 | |

| Record name | (2,5-dibromophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2,5-Dibromophenyl)hydrazine: A Comprehensive Technical Guide for Synthetic and Medicinal Chemistry

Introduction: The Strategic Importance of (2,5-Dibromophenyl)hydrazine

Phenylhydrazine, first synthesized by Hermann Emil Fischer in 1875, laid the groundwork for a vast field of chemical exploration, most notably in carbohydrate chemistry and heterocyclic synthesis.[1] Within the extensive family of substituted phenylhydrazines, this compound emerges as a uniquely valuable building block for researchers, scientists, and drug development professionals. Its strategic disubstitution pattern—featuring a reactive hydrazine moiety and two bromine atoms on the phenyl ring—offers a dual-pronged approach to molecular construction.

This guide provides an in-depth examination of the core chemical properties, reactivity, and synthetic applications of this compound. We will move beyond simple data recitation to explore the causality behind its reactivity and provide field-proven insights into its practical application, particularly in the synthesis of complex heterocyclic systems that form the backbone of numerous pharmaceuticals and advanced materials.[1]

Core Physicochemical and Safety Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of successful and safe experimentation. This compound is a solid compound whose stability and handling require careful consideration.

Physicochemical Data

The key properties of this compound are summarized below. This data is essential for accurate stoichiometric calculations, determining appropriate solvent systems, and establishing correct storage protocols.

| Property | Value | Source(s) |

| CAS Number | 62672-26-8 | [1][2][3][4][5] |

| Molecular Formula | C₆H₆Br₂N₂ | [3][4][5] |

| Molecular Weight | 265.93 g/mol | [1][3][4][6] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [4][5] |

| IUPAC Name | 1-(2,5-dibromophenyl)hydrazine | |

| InChI Key | MVYLGBZJXJXCPY-UHFFFAOYSA-N | [1] |

Safety and Handling

As with most hydrazine derivatives, this compound requires careful handling in a controlled laboratory environment. The hydrazine functional group is sensitive to oxidation, and the compound itself is classified as an irritant.[1][6][7]

-

Hazard Statements: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7] It is also harmful if swallowed (H302).

-

Precautionary Measures:

-

Storage Conditions: To ensure long-term stability and prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon).[8] For optimal preservation, it is recommended to store it in a freezer at temperatures under -20°C.[3]

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable dibrominated precursor. A common method is the reaction of 1,4-dibromo-2-nitrobenzene or a related dihalogenated compound with hydrazine hydrate.

The causality behind this choice of reactants is clear: hydrazine hydrate serves as a potent nucleophile, and the electron-withdrawing nature of the nitro group (if present) or the second bromine atom activates the ring towards nucleophilic attack. The reaction is typically performed under reflux in a polar solvent like ethanol to facilitate the substitution. An excess of hydrazine is often used to drive the reaction to completion and minimize side products. Subsequent workup and purification, often involving recrystallization from ethanol or methanol, yield the desired product.[1]

Chemical Reactivity: A Dual-Functionality Reagent

The synthetic utility of this compound is rooted in the distinct reactivity of its two key structural components: the nucleophilic hydrazine group and the two bromine atoms on the aromatic ring. This allows for a stepwise and controlled approach to building molecular complexity.

Caption: Reactivity profile of this compound.

Reactions of the Hydrazine Moiety

The -NHNH₂ group is a powerful nucleophile and is typically the first site of reaction.[1] Its primary role is in condensation and cyclization reactions to form nitrogen-containing heterocycles.

The most prominent application of phenylhydrazines is the Fischer indole synthesis, a robust and historic method for creating the indole nucleus, a core structure in countless biologically active molecules.[1][11][12] The reaction proceeds by heating a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst (Brønsted or Lewis acids).[11][13]

The mechanism is a sophisticated cascade:

-

Hydrazone Formation: The reaction initiates with the condensation of this compound and the carbonyl compound to form the corresponding (2,5-dibromophenyl)hydrazone.[11][13]

-

Tautomerization: The hydrazone tautomerizes to its more reactive ene-hydrazine isomer.[11][13]

-

[8][8]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a concerted, heat- or acid-promoted[8][8]-sigmatropic rearrangement. This is the key bond-forming step that establishes the indole framework.[11][13][14]

-

Cyclization and Aromatization: The resulting diimine intermediate rapidly cyclizes and eliminates a molecule of ammonia (NH₃) under acid catalysis, leading to the formation of the energetically favorable aromatic indole ring.[11][13]

Caption: Workflow of the Fischer Indole Synthesis.

The 2,5-dibromo substitution pattern directs the cyclization to produce 4,7-dibromoindoles . These products are highly valuable as the bromine atoms serve as versatile synthetic handles for further functionalization.

This compound can also react with 1,3-dicarbonyl compounds in a cyclocondensation reaction to yield substituted pyrazoles. The reaction outcome is often a mixture of regioisomers, with the distribution influenced by the specific reaction conditions and the nature of the substituents on the dicarbonyl compound.[15]

Reactions of the Brominated Phenyl Ring

The two bromine atoms on the aromatic ring are key sites for late-stage diversification using metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of functional groups after the initial heterocyclic core has been constructed.

-

Suzuki-Miyaura Coupling: The C-Br bonds can readily participate in palladium-catalyzed Suzuki-Miyaura coupling with boronic acids or esters to form new C-C bonds. The catalytic cycle involves the oxidative addition of the Pd(0) catalyst into the C-Br bond.[1]

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of various amine functionalities.

-

Other Couplings: Other palladium-catalyzed reactions like Sonogashira (with terminal alkynes) and Heck (with alkenes) couplings are also feasible, further expanding the synthetic possibilities.

The ability to perform these transformations on the dibromo-indole product of a Fischer synthesis showcases the strategic power of this reagent. One can first build the core heterocycle and then decorate the periphery, a common strategy in modern drug discovery.

Applications in Research and Development

The unique reactivity of this compound makes it a valuable intermediate in several high-value research areas.

-

Medicinal Chemistry: It is a key building block for heterocyclic compounds which are core structures in many pharmaceuticals.[1] Derivatives of dibromophenyl hydrazines have been studied for their potential antimicrobial properties against bacteria and fungi.[16] The indole scaffold, readily accessible via the Fischer synthesis, is prevalent in drugs targeting a wide range of diseases.

-

Materials Science: Substituted hydrazines are used in the development of novel polymers and charge-transfer materials.[1] The resulting brominated heterocyclic structures can be polymerized or used as monomers in the synthesis of covalent organic frameworks (COFs), where the bromine atoms can direct crystal packing or serve as sites for post-synthetic modification.[4]

Experimental Protocol: Fischer Synthesis of 4,7-Dibromo-1,2,3,4-tetrahydrocarbazole

This protocol provides a representative, self-validating procedure for the Fischer indole synthesis using this compound and cyclohexanone.

Objective: To synthesize 4,7-dibromo-1,2,3,4-tetrahydrocarbazole, a tricyclic indole derivative.

Materials:

-

This compound (1.0 eq)

-

Cyclohexanone (1.1 eq)

-

Glacial Acetic Acid (as solvent)

-

Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂) (as catalyst)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of hydrazine).

-

Add cyclohexanone (1.1 eq) dropwise to the solution at room temperature.

-

Heat the mixture to reflux (approx. 118°C) and maintain for 1-2 hours. The progress of the condensation can be monitored by Thin Layer Chromatography (TLC). Causality: Heating in an acidic medium drives the condensation reaction forward by removing the water formed.

-

-

Cyclization:

-

Cool the reaction mixture to approximately 80-90°C.

-

Carefully add the Lewis acid catalyst (e.g., a catalytic amount of ZnCl₂ or an excess of PPA) in portions. Note: The reaction is often exothermic.

-

Heat the mixture to 100-120°C and stir for 2-4 hours, or until TLC analysis indicates the consumption of the hydrazone intermediate. Causality: The strong acid catalyzes the[8][8]-sigmatropic rearrangement and subsequent elimination of ammonia, which requires significant thermal energy.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture over crushed ice and basify by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~8). Self-Validation: This step neutralizes the acid catalyst and quenches the reaction.

-

The crude product may precipitate as a solid. If so, collect it by vacuum filtration. Otherwise, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 4,7-dibromo-1,2,3,4-tetrahydrocarbazole.

-

-

Characterization:

References

- This compound | 62672-26-8 | Benchchem. (n.d.).

- This compound hydrochloride | 214915-87-4 | Benchchem. (n.d.).

-

This compound CAS NO.62672-26-8 - Bide Pharmatech Ltd. (n.d.). Retrieved from [Link]

- AK Scientific, Inc. Safety Data Sheet (United States). (n.d.).

-

Fischer indole synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation–Fischer indole synthesis and skeletal rearrangement - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

Fischer Indole Synthesis - J&K Scientific LLC. (2021-02-23). Retrieved from [Link]

-

62672-26-8 this compound. (n.d.). Retrieved from [Link]

- Discover Applications of Hydrazine for Science and Progress. (n.d.).

-

2,4-Dinitrophenylhydrazine - Wikipedia. (n.d.). Retrieved from [Link]

-

2,4-Dinitrophenylhydrazine - chemeurope.com. (n.d.). Retrieved from [Link]

- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2025-08-06).

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 62672-26-8 [chemicalbook.com]

- 3. 62672-26-8|this compound|BLD Pharm [bldpharm.com]

- 4. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 5. This compound, CasNo.62672-26-8 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 6. 62672-26-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. aksci.com [aksci.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 12. Page not available | Thermo Fisher Scientific - CL [thermofisher.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. jk-sci.com [jk-sci.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

Introduction: A Bifunctional Reagent of Strategic Importance

An In-depth Technical Guide to the Reactivity Profile of (2,5-Dibromophenyl)hydrazine

This guide provides a comprehensive technical overview of the reactivity profile of this compound, a versatile building block in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical behaviors of this reagent, explaining the causality behind its synthetic applications and providing actionable experimental protocols.

This compound (CAS No. 62672-26-8) is a substituted aromatic hydrazine that has garnered significant attention as a precursor in the synthesis of complex heterocyclic compounds.[1][2] Its utility is rooted in a dual-reactivity profile: the nucleophilic hydrazine moiety and the two bromine atoms on the phenyl ring, which serve as handles for metal-catalyzed cross-coupling reactions.[3] This unique combination allows for a modular approach to constructing diverse molecular scaffolds, particularly those prevalent in pharmaceuticals, agrochemicals, and materials science.[3][4] This guide will explore the distinct reactivity of both the hydrazine group and the dibrominated aromatic ring, providing a framework for its strategic deployment in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 62672-26-8 | [1][5] |

| Molecular Formula | C₆H₆Br₂N₂ | [1][6] |

| Molecular Weight | 265.93 g/mol | [2][7] |

| Appearance | Solid | [8] |

| Purity | Typically ≥95% | [1][7] |

| Storage | Inert atmosphere, store in freezer, under -20°C | [2][8] |

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the reduction of a corresponding nitroaromatic precursor. The hydrochloride salt is often prepared first and can be neutralized to yield the free hydrazine.[4]

Experimental Protocol: Synthesis via Reduction of 2,5-Dibromonitrobenzene

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,5-dibromonitrobenzene and a suitable solvent such as ethanol or methanol.

-

Addition of Hydrazine: Add hydrazine hydrate dropwise to the solution. An excess of hydrazine is typically used to drive the reaction to completion.[4]

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: After cooling, the reaction mixture is poured into ice water. The resulting precipitate is collected by filtration.

-

Acidification (for Hydrochloride Salt): The crude product can be dissolved in an appropriate solvent and treated with hydrochloric acid to precipitate this compound hydrochloride.[4]

-

Purification: The product can be further purified by recrystallization from ethanol or methanol to achieve high purity.[4]

Part I: The Reactivity of the Hydrazine Moiety

The hydrazine functional group is the more reactive site under nucleophilic or acidic conditions, primarily participating in condensation and subsequent cyclization reactions.

Hydrazone Formation: The Gateway Reaction

The initial and pivotal step in the majority of reactions involving the hydrazine moiety is its condensation with an aldehyde or ketone to form a stable phenylhydrazone.[3][9] This reaction is typically acid-catalyzed and proceeds via a hemiaminal-like intermediate which then dehydrates.[3] The resulting hydrazone is stabilized by conjugation between the C=N double bond and the aromatic ring, and it serves as the key intermediate for various cyclization reactions.[3][9]

The Fischer Indole Synthesis: A Cornerstone of Heterocyclic Chemistry

The Fischer indole synthesis is a powerful and historic reaction that constructs the indole nucleus from a phenylhydrazine and a carbonyl compound under acidic conditions.[10][11] Discovered by Hermann Emil Fischer in 1883, it remains one of the most important methods for preparing substituted indoles.[10][11][12]

Mechanism: The widely accepted mechanism involves several key steps after the initial formation of the (2,5-dibromophenyl)hydrazone[9][10]:

-

Tautomerization: The hydrazone isomerizes to its corresponding ene-hydrazine tautomer under acid catalysis.

-

[1][1]-Sigmatropic Rearrangement: A cyclic, concerted rearrangement occurs, leading to the formation of a di-imine intermediate and temporarily disrupting the aromaticity of the phenyl ring.

-

Rearomatization & Cyclization: The aromatic ring is reformed, and a subsequent intramolecular nucleophilic attack by the terminal nitrogen forms a cyclic aminal.

-

Elimination: Under acid catalysis, the aminal eliminates a molecule of ammonia (or an amine) to yield the final, energetically favorable aromatic indole.[10]

Caption: Mechanism of the Fischer Indole Synthesis.

Protocol: One-Pot Synthesis of 4,7-Dibromo-2,3-disubstituted Indole This one-pot procedure is efficient as it avoids the isolation of the intermediate hydrazone.[11]

-

Condensation: In a suitable solvent like glacial acetic acid or ethanol, dissolve equimolar amounts of this compound and an unsymmetrical ketone (e.g., 2-pentanone).

-

Catalysis: Add a Brønsted acid (e.g., H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂) catalyst.[9][10]

-

Reaction: Heat the mixture to reflux for several hours. The regioselectivity of the cyclization with unsymmetrical ketones can be influenced by the acidity of the medium and steric factors.[11]

-

Workup: Cool the reaction mixture and pour it into a large volume of cold water.

-

Extraction & Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Pyrazole Synthesis and Other Cyclizations

The hydrazine moiety is a key building block for a wide array of nitrogen-containing heterocycles.[3][13] A standard method for pyrazole synthesis involves the reaction of a hydrazine with a 1,3-dicarbonyl compound.[3] Using this compound allows for the preparation of 1-(2,5-dibromophenyl)pyrazoles, which can be subjected to further functionalization.[14]

Caption: General pathway for Pyrazole synthesis.

Part II: The Reactivity of the Dibrominated Phenyl Ring

The two bromine atoms on the aromatic ring are sites for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.[3] However, direct substitution is challenging, and the reactivity of the hydrazine group can interfere with the catalytic cycle.

The Challenge: Catalyst Inhibition and the Need for Protection

The free -NHNH₂ group can coordinate to the palladium catalyst, inhibiting its activity in cross-coupling reactions. Therefore, to functionalize the C-Br bonds, the hydrazine moiety must first be protected. A common strategy is to convert it into a less coordinating group, such as an acetamide or a hydrazone.[3]

Palladium-Catalyzed Cross-Coupling Reactions

Once the hydrazine is protected, the aryl bromide positions become accessible for powerful bond-forming reactions.

Table 2: Key Cross-Coupling Reactions for Functionalizing the Phenyl Ring

| Reaction | Catalytic System | Reagent | Product Type | Typical Yield | Reference(s) |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic Acid | Biaryl-substituted Hydrazine | 82–90% | [4] |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amine | Amino-functionalized Hydrazine | 75–88% | [4] |

Protocol: Suzuki-Miyaura Coupling of Protected this compound

-

Protection: React this compound with acetic anhydride to form N'-(2,5-dibromophenyl)acetohydrazide.

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine the protected hydrazine, an arylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like K₂CO₃ (2-3 eq.).

-

Solvent: Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.

-

Reaction: Heat the mixture at 80-100°C for 12-24 hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup: Cool the reaction, dilute with water, and extract with an organic solvent.

-

Purification: Wash, dry, and concentrate the organic phase. Purify the residue via column chromatography to yield the biaryl product.

-

Deprotection: The protecting group can be removed under appropriate conditions to regenerate the free hydrazine if needed.

Caption: Strategic workflow for synthesizing with the title compound.

Part III: Applications in Drug Discovery and Materials Science

The heterocyclic scaffolds derived from this compound are prevalent in many biologically active molecules.[3] The modularity offered by its dual reactivity is highly advantageous in medicinal chemistry for generating compound libraries for drug discovery and optimizing lead compounds.[3][15]

-

Anticancer Agents: It serves as a precursor to LFM-A13, an inhibitor of Bruton's tyrosine kinase (BTK), which has shown efficacy in enhancing chemotherapy for B-cell leukemia in preclinical studies.[4]

-

Antimicrobial Properties: Derivatives of dibromophenyl hydrazines have been investigated for their efficacy against resistant strains of bacteria and fungi, such as Staphylococcus aureus and Candida species.[4]

-

Novel Heterocycles: The ability to perform Fischer indole synthesis and then functionalize the resulting 4,7-dibromoindole via cross-coupling allows for the creation of novel and complex molecular architectures for screening.[16][17]

Conclusion

This compound is a powerful and versatile reagent whose reactivity profile can be precisely controlled by the choice of reaction conditions. By treating the hydrazine moiety as a reactive nucleophile for cyclizations or by protecting it to enable palladium-catalyzed functionalization of the aromatic ring, chemists can access a vast chemical space of complex heterocyclic and biaryl compounds. This strategic flexibility solidifies its role as a key building block for innovation in drug discovery and advanced materials.

References

-

This compound CAS NO.62672-26-8 - Bide Pharmatech Ltd. (n.d.). Bide Pharmatech. Retrieved January 9, 2026, from [Link]

-

Fischer indole synthesis. (2023, December 23). In Wikipedia. Retrieved January 9, 2026, from [Link]

-

Special Issue : Novel Heterocyclic Compounds: Synthesis and Applications. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

-

Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024, January 18). Chemistry. MDPI. Retrieved January 9, 2026, from [Link]

-

2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation–Fischer indole synthesis and skeletal rearrangement. (n.d.). Organic & Biomolecular Chemistry. Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

-

Fischer Indole Synthesis - J&K Scientific LLC. (2021, February 23). J&K Scientific. Retrieved January 9, 2026, from [Link]

-

Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (n.d.). Molecules. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Synthesis of Some Novel Heterocyclic Compounds. (2015, August). International Journal of Enhanced Research in Science, Technology & Engineering. ResearchGate. Retrieved January 9, 2026, from [Link]

-

Roy, S. (2025). Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents. Student Theses and Dissertations. Arkansas State University. Retrieved January 9, 2026, from [Link]

-

Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. (n.d.). Beilstein Journal of Organic Chemistry. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Cyclisation reaction through hydrazine. (2018, July 4). Chemistry Stack Exchange. Retrieved January 9, 2026, from [Link]

-

Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. (2025, April 4). Chemistry – An Asian Journal. Wiley Online Library. Retrieved January 9, 2026, from [Link]

-

Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage. (2014). Organic Letters. Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

-

Reduction of 2,2'-dinitrobiphenyl with hydrazine hydrate catalyzed by Pd/C. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

Sources

- 1. This compound, CasNo.62672-26-8 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. 62672-26-8|this compound|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 62672-26-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. echemi.com [echemi.com]

- 7. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 8. This compound | 62672-26-8 [sigmaaldrich.cn]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. Fischer Indole Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 12. jk-sci.com [jk-sci.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. "Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents" by Subrata Roy [arch.astate.edu]

The Synthetic Heart of Innovation: An In-depth Technical Guide to the Mechanism and Application of (2,5-Dibromophenyl)hydrazine

This guide provides an in-depth exploration of (2,5-Dibromophenyl)hydrazine, a pivotal reagent in contemporary drug discovery and organic synthesis. We will dissect its fundamental chemical reactivity, which is the true "mechanism of action" for this synthetic precursor, and illuminate how this reactivity is masterfully exploited to construct molecules with profound biological effects. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile molecule.

Core Principles: The Latent Bioactivity of this compound

This compound is not a therapeutic agent in itself. Its significance lies in its role as a key architectural element for the synthesis of a diverse array of biologically active heterocyclic compounds.[1] The molecule's power is vested in two primary reactive centers: the nucleophilic hydrazine moiety (-NHNH2) and the dibrominated aromatic ring. This dual reactivity allows for a modular and powerful approach to the creation of complex molecular scaffolds, particularly indoles and pyrazoles.

The hydrazine group readily participates in condensation reactions with carbonyl compounds to form hydrazones, which are crucial intermediates in cyclization reactions. Simultaneously, the two bromine atoms on the phenyl ring serve as versatile handles for introducing further molecular complexity through cross-coupling reactions. This strategic placement of reactive sites makes this compound a cornerstone for building libraries of compounds for high-throughput screening and lead optimization in drug discovery.

The Fischer Indole Synthesis: A Gateway to Bioactive Indoles

One of the most powerful applications of this compound is in the Fischer indole synthesis, a classic and robust method for creating the indole nucleus, a privileged scaffold in medicinal chemistry.[2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of this compound and an appropriate ketone or aldehyde.

The generally accepted mechanism, first proposed by Robinson, proceeds through several key steps:

-

Hydrazone Formation: The initial step is the reaction of this compound with a carbonyl compound to form a (2,5-dibromophenyl)hydrazone.

-

Tautomerization: The hydrazone tautomerizes to its corresponding ene-hydrazine form.

-

[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine undergoes a[3][3]-sigmatropic rearrangement, which forms a new carbon-carbon bond and disrupts the aromaticity of the phenyl ring.[4]

-

Rearomatization and Cyclization: The intermediate rearomatizes, and subsequent intramolecular nucleophilic attack leads to the formation of a cyclic aminal.

-

Ammonia Elimination: Finally, the elimination of ammonia results in the formation of the stable, aromatic indole ring.

Experimental Protocol: Synthesis of 4,7-Dibromo-2-methyl-1H-indole

This protocol provides a representative example of a Fischer indole synthesis using this compound.

Materials:

-

This compound hydrochloride

-

Acetone

-

Anhydrous Zinc Chloride (ZnCl2)

-

Ethanol

-

Ethyl acetate

-

Hexanes

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation (optional, can be performed in situ): In a round-bottom flask, dissolve 1.0 equivalent of this compound hydrochloride in ethanol. Add 1.1 to 1.5 equivalents of acetone to the solution and stir at room temperature for 30-60 minutes. Monitor the formation of the phenylhydrazone by thin-layer chromatography (TLC).[5]

-

Fischer Indole Cyclization: To the mixture from the previous step, carefully add 1.2 equivalents of anhydrous zinc chloride. Equip the flask with a reflux condenser and heat the reaction mixture to reflux.[5]

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction time can range from a few hours to overnight.[5]

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice water.

-

Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[5]

-

-

Purification:

-

Purify the crude product by silica gel column chromatography.

-

Use a gradient of ethyl acetate in hexanes as the eluent to isolate the pure 4,7-dibromo-2-methyl-1H-indole.[5]

-

If necessary, further purify the product by recrystallization.

-

Case Study: LFM-A13, a this compound-Derived Kinase Inhibitor

A prominent example showcasing the utility of this compound is the synthesis of LFM-A13 (α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide), a rationally designed inhibitor of Bruton's tyrosine kinase (BTK).[6] BTK is a critical enzyme in B-cell receptor signaling, and its aberrant activation is implicated in various B-cell malignancies.[7]

Mechanism of Action of LFM-A13

LFM-A13 acts as a potent inhibitor of BTK, with a reported IC50 of 2.5 µM.[1] It exerts its effect by targeting the enzymatic activity of BTK, thereby blocking downstream signaling pathways that are crucial for B-cell proliferation and survival.[1] Specifically, LFM-A13 has been shown to inhibit collagen-induced platelet aggregation, a process in which BTK plays a significant role.[3]

It is crucial for researchers to note that while LFM-A13 was designed as a specific BTK inhibitor, subsequent studies have revealed that it also potently inhibits Janus kinase 2 (Jak2) and Polo-like kinases (PLKs).[8][9] This off-target activity is a critical consideration when interpreting experimental results and underscores the importance of comprehensive selectivity profiling in drug development.

Experimental Protocol: In Vitro BTK Enzyme Inhibition Assay

This generalized protocol outlines the key steps for assessing the inhibitory activity of a compound like LFM-A13 against BTK using a luminescence-based assay that measures ADP production.

Materials:

-

Recombinant human BTK enzyme

-

Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer

-

Test inhibitor (e.g., LFM-A13) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (or similar)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a 2X kinase assay buffer.

-

Prepare a master mix containing the 2X kinase assay buffer, ATP, and the kinase substrate.

-

Prepare serial dilutions of the test inhibitor in the appropriate buffer, ensuring the final DMSO concentration does not exceed 1%.[3]

-

-

Assay Setup:

-

Add the desired volume of the inhibitor dilutions to the wells of the 96-well plate.

-

Include "positive control" wells (with DMSO vehicle) and "blank" wells (no enzyme).[3]

-

-

Enzyme Addition:

-

Dilute the recombinant BTK enzyme to the desired concentration in 1X kinase assay buffer.

-

Initiate the kinase reaction by adding the diluted BTK to all wells except the "blank" wells.[3]

-

-

Incubation:

-

Incubate the plate at 30°C for a specified period (e.g., 45 minutes).[3]

-

-

Signal Detection:

-

Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for approximately 40 minutes.[9]

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate at room temperature for about 30 minutes.[9]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each inhibitor concentration relative to the positive control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Broader Horizons: Antimicrobial and Other Bioactivities

The synthetic utility of this compound extends beyond kinase inhibitors. The indole and hydrazone scaffolds derived from this precursor are known to exhibit a wide range of biological activities, including antimicrobial effects.

Indole derivatives have shown promising activity against various pathogenic microorganisms, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[10][11] The mechanism of antimicrobial action for indole-containing compounds can be multifaceted, including the inhibition of biofilm formation and interference with essential cellular processes. Similarly, hydrazone derivatives have been reported to possess antibacterial, antifungal, and antimycobacterial properties.[12]

Toxicological Considerations

While hydrazine derivatives are valuable synthetic tools, it is imperative to consider their potential toxicity. Phenylhydrazines, as a class, are known to induce hematotoxicity, primarily through the destruction of red blood cells, which can lead to anemia.[13][14] The toxicity is often attributed to the generation of reactive oxygen species and the formation of adducts with cellular macromolecules. The toxicological profile of any novel derivative of this compound must be thoroughly evaluated during the drug development process.

Conclusion

This compound is a testament to the principle that the "mechanism of action" of a chemical reagent can be defined by its synthetic potential. Its inherent reactivity, when skillfully harnessed, provides access to a rich diversity of bioactive molecules. From the well-established Fischer indole synthesis to the creation of targeted therapies like LFM-A13, this compound serves as a powerful starting point for innovation. A comprehensive understanding of its chemical reactivity, coupled with a rigorous evaluation of the biological properties and toxicological profiles of its derivatives, will continue to drive the discovery of new therapeutic agents for the foreseeable future.

References

-

Benchchem. This compound | 62672-26-8.

-

van den Akker, E., et al. (2004). The Btk inhibitor LFM-A13 is a potent inhibitor of Jak2 kinase activity. Biological Chemistry, 385(5), 409-413.

-

Uckun, F. M., et al. (2003). The anti-leukemic Bruton's tyrosine kinase inhibitor alpha-cyano-beta-hydroxy-beta-methyl-N-(2,5-dibromophenyl) propenamide (LFM-A13) prevents fatal thromboembolism. Leukemia & Lymphoma, 44(9), 1569-1577.

-

Promega Corporation. BTK Kinase Assay.

-

BPS Bioscience. Chemi-Verse BTK Kinase Assay Kit.

-

Uckun, F. M., et al. (2007). Large-scale synthesis of GMP grade alpha-cyano-beta-hydroxy-beta-methyl-N-(2,5-dibromophenyl) propenamide (LFM-A13), a new anti-cancer drug candidate. Arzneimittelforschung, 57(3), 155-163.

-

R&D Systems. LFM-A13.

-

Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249-1252.

-

Wang, A., et al. (2023). Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship. Bioorganic Chemistry, 137, 106577.

-

Thermo Fisher Scientific. Fischer Indole Synthesis.

-

Benchchem. Application Notes and Protocols for the Fischer Indole Synthesis of 5-Bromoindole Analogs.

-

Liu, Q., et al. (2017). Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. European Journal of Medicinal Chemistry, 137, 545-557.

-

Tocris Bioscience. LFM-A13.

-

Peruncheralathan, S., et al. (2005). Fischer indole synthesis in the absence of a solvent. Arkivoc, 2005(13), 59-65.

-

Yildirim, I., et al. (2009). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. Chemotherapy, 55(1), 13-18.

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939.

-

Bektas, H., et al. (2010). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 14(2), 79-84.

-

Reddy, T. S., et al. (2019). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 24(20), 3754.

-

National Industrial Chemicals Notification and Assessment Scheme. (2014). Phenylhydrazine and its monohydrochloride: Human health tier II assessment.

-

ResearchGate. Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors.

-

Mahajan, S., et al. (1999). Rational Design and Synthesis of a Novel Anti-Leukemic Agent Targeting Bruton′s Tyrosine Kinase (BTK), LFM-A13 [Α-Cyano-Β-Hydroxy-Β-Methyl-N-(2,5-Dibromophenyl)Propenamide]. Journal of Biological Chemistry, 274(14), 9587-9599.

-

Shukla, P., et al. (2012). PHENYLHYDRAZINE INDUCED TOXICITY: A REVIEW ON ITS HAEMATOTOXICITY. International Journal of Basic and Applied Medical Sciences, 2(2), 86-91.

-

CIBTech. (2012). PHENYLHYDRAZINE INDUCED TOXICITY: A REVIEW ON ITS HAEMATOTOXICITY.

-

International Programme on Chemical Safety. (2000). Phenylhydrazine (CICADS).

-

National Institutes of Health. Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications.

-

Creative Enzymes. LFM-A13.

-

New Jersey Department of Health. (2010). Right to Know Hazardous Substance Fact Sheet: PHENYLHYDRAZINE.

-

MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions.

-

MDPI. Organic Compounds with Biological Activity.

-

National Institutes of Health. Special Issue “Development and Synthesis of Biologically Active Compounds”.

Sources

- 1. promega.com [promega.com]

- 2. Fischer Indole Synthesis | Thermo Fisher Scientific - UK [thermofisher.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. promega.com [promega.com]

- 10. mdpi.com [mdpi.com]

- 11. (PDF) Rational Design and Synthesis of a Novel [research.amanote.com]

- 12. Exploration of the interrupted Fischer indolization reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cibtech.org [cibtech.org]

- 14. Phenylhydrazine (CICADS) [inchem.org]

The Synthetic Keystone: A Technical Guide to (2,5-Dibromophenyl)hydrazine for Advanced Research

(2,5-Dibromophenyl)hydrazine stands as a pivotal, yet often background, reagent in the landscape of synthetic chemistry. Its true value is realized not in its direct application, but as a versatile building block for constructing complex molecular architectures. For researchers in medicinal chemistry and materials science, this compound is a gateway to novel heterocyclic systems, particularly substituted indoles, and functional polymers. This guide provides an in-depth exploration of its synthesis, core reactivity, and field-proven applications, offering a technical resource for scientists aiming to leverage its unique chemical potential.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties and handling requirements is the foundation of safe and successful research.

Properties Overview

| Property | Value | Source(s) |

| CAS Number | 62672-26-8 | [1][2] |

| Molecular Formula | C₆H₆Br₂N₂ | [1] |

| Molecular Weight | 265.93 g/mol | [3] |

| Appearance | Solid | [2] |

| Predicted Density | 2.070 ± 0.06 g/cm³ | [1] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [4] |

Safety & Handling

This compound and its hydrochloride salt are classified as irritants and are harmful if swallowed or inhaled.[5] Proper handling is critical to ensure laboratory safety.

-

Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1]

-

Personal Protective Equipment (PPE) : Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.[1]

-

Storage : Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Synthesis of this compound Hydrochloride

The most common and reliable method for synthesizing aryl hydrazines is through the diazotization of a primary aromatic amine, followed by reduction of the resulting diazonium salt. This procedure can be readily adapted for the preparation of this compound hydrochloride from commercially available 2,5-dibromoaniline.

Reaction Pathway

The synthesis is a two-step process:

-

Diazotization : 2,5-dibromoaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a stable 2,5-dibromobenzenediazonium salt.

-

Reduction : The diazonium salt is then reduced, typically with a solution of tin(II) chloride or sodium sulfite, to yield the target hydrazine. Subsequent treatment with acid precipitates the hydrochloride salt.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for phenylhydrazine synthesis.

Step 1: Diazotization of 2,5-Dibromoaniline

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2,5-dibromoaniline (1.0 eq) in concentrated hydrochloric acid (approx. 3.0 eq).

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 eq) in water and add it dropwise to the aniline suspension, ensuring the temperature remains below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The solution should be clear.

Step 2: Reduction to this compound Hydrochloride

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 3.0 eq) in concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the SnCl₂ solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. A precipitate of the hydrazine hydrochloride salt will form.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold water, followed by a suitable organic solvent (e.g., ethanol or diethyl ether) to remove impurities.

-

Dry the product under vacuum to yield this compound hydrochloride as a solid.

Core Reactivity and the Fischer Indole Synthesis

The synthetic utility of this compound is dominated by the reactivity of its hydrazine moiety (-NHNH₂) and the two bromine atoms on the phenyl ring.

-

Hydrazine Moiety : The terminal nitrogen is a potent nucleophile, readily participating in condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones. This is the crucial first step in its most significant application, the Fischer indole synthesis.[2]

-

Bromine Substituents : The C-Br bonds provide reactive sites for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functional groups and the construction of more complex molecules.[2]

The Fischer Indole Synthesis: A Gateway to Dibromoindoles

The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound into an indole heterocycle.[6] When this compound is used, the resulting product is a 4,7-dibromo-substituted indole, a scaffold of significant interest in medicinal chemistry.

Mechanism: The reaction proceeds through a well-established mechanism:

-

Hydrazone Formation : Reversible condensation of this compound with a ketone (e.g., cyclohexanone) to form the corresponding hydrazone.

-

Tautomerization : The hydrazone tautomerizes to its ene-hydrazine form under acidic conditions.

-

[2][2]-Sigmatropic Rearrangement : A key electrocyclic rearrangement occurs, forming a new C-C bond and breaking the N-N bond.

-

Rearomatization & Cyclization : The intermediate rearomatizes, followed by nucleophilic attack of the amino group onto the imine carbon.

-

Ammonia Elimination : Elimination of ammonia yields the final, stable aromatic indole product.

Representative Protocol: Synthesis of 4,7-Dibromo-1,2,3,4-tetrahydrocarbazole

This protocol describes the reaction of this compound with cyclohexanone.

-

Hydrazone Formation (Optional Isolation) : In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol. Add cyclohexanone (1.05 eq) and stir the mixture at room temperature for 1-2 hours. The hydrazone may precipitate and can be isolated, or the reaction mixture can be used directly in the next step.

-

Cyclization : To the hydrazone mixture (or the isolated hydrazone), add a suitable acid catalyst. Polyphosphoric acid (PPA) is effective, as are strong Brønsted acids like sulfuric acid or Lewis acids like zinc chloride (ZnCl₂).[6]

-

Heat the reaction mixture, typically between 80-120 °C, for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup : After completion, cool the reaction mixture and pour it onto crushed ice or into cold water.

-

Neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Applications in Research & Development

The derivatives of this compound are valuable in both drug discovery and materials science due to the unique properties imparted by the dibromo-substituted aromatic core.

Medicinal Chemistry & Drug Discovery

The dibromoindole scaffold is a key pharmacophore. Halogen atoms, particularly bromine, can enhance binding affinity to biological targets through halogen bonding and increase lipophilicity, which can improve cell membrane permeability.

-

Antifungal Agents : Dibromo-substituted indoles, structurally analogous to those synthesized from this compound, have demonstrated potent antifungal activity. For instance, 4,6-dibromoindole and 5-bromo-4-chloroindole show strong inhibitory effects against drug-resistant Candida species, with Minimum Inhibitory Concentration (MIC) values ranging from 10-50 µg/mL.[7][8] These compounds disrupt fungal hyphal formation and biofilm development, key virulence factors.[7]

-

Anticancer & Other Activities : The broader class of hydrazide-hydrazones is well-known for a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[9] The 4,7-dibromoindole core serves as a versatile starting point for further functionalization to explore these therapeutic areas. For example, 6-bromoindole derivatives have shown potent inhibition of mycelial growth against plant pathogenic fungi like Botrytis cinerea, with EC₅₀ values as low as 11.62 µg/mL.[10]

Table of Bioactivity for Related Halogenated Indoles:

| Compound | Organism | Activity Metric | Value | Source(s) |

| 4,6-Dibromoindole | Candida albicans | MIC | 25 µg/mL | [8] |

| 5-Bromo-4-chloroindole | Candida albicans | MIC | 25 µg/mL | [8] |

| 6-Bromoindole | Botrytis cinerea | EC₅₀ (Mycelial Growth) | 11.62 µg/mL | [10] |

| 6-Bromoindole | Monilinia fructicola | EC₅₀ (Mycelial Growth) | 18.84 µg/mL | [10] |

| 3-Acetyl-6-bromoindole | Botrytis cinerea | Spore Germination Inhibition | 100% | [10] |

Materials Science

The rigid structure and defined substitution pattern of this compound make it a valuable linker for creating advanced materials.

-

Covalent Organic Frameworks (COFs) : This compound is categorized as a "2d-Halogenated COFs linker".[3] COFs are porous, crystalline polymers with ordered structures. The hydrazine moiety can undergo condensation reactions with multi-aldehyde monomers to form the porous framework, while the bromine atoms can serve as sites for post-synthetic modification or to tune the electronic properties of the material.

-

Charge-Transfer Materials & Polymers : The electron-donating hydrazine group combined with the electron-withdrawing bromine atoms makes this compound a candidate for forming charge-transfer (CT) complexes with electron-acceptor molecules.[2] These materials are of interest for applications in organic electronics. Furthermore, the reactive hydrazine group allows it to be incorporated as a monomer in polymerization reactions, such as polycondensation, to create specialized polymers with high thermal stability.[2]

Conclusion

This compound is more than a simple reagent; it is a strategic starting material for accessing high-value chemical scaffolds. Its straightforward, scalable synthesis and its robust reactivity, particularly in the Fischer indole synthesis, provide a reliable pathway to 4,7-dibromoindoles. These derivatives have demonstrated significant potential as antifungal agents and serve as a foundation for broader medicinal chemistry exploration. In parallel, its utility as a linker in the construction of Covalent Organic Frameworks highlights its emerging role in materials science. For researchers aiming to innovate in these fields, a comprehensive understanding of this key building block is not just beneficial—it is essential.

References

A complete list of all sources cited is available below, including title, source, and a valid, clickable URL for verification.

Click to expand Reference List

-

Fischer indole synthesis. Wikipedia. [Link]

-

Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. MDPI. [Link]

-

Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. National Center for Biotechnology Information. [Link]

-

62672-26-8 this compound. ChemSigma. [Link]

-

Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. National Center for Biotechnology Information. [Link]

-

Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1][2][3] thiadiazine derivatives. National Center for Biotechnology Information. [Link]

-

Synthesis and Study Impaction Antibacterial, Antifungal Activity Newly Pyridazine and 1,2,4-Triazine Derivatives. Chemical Methodologies. [Link]

-

Safe Synthesis of 4,7-Dibromo[1][6][7]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI. [Link]

-

Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. [Link]

-

Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. MDPI. [Link]

-

Synthesis and antimicrobial activity of thiazine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Evaluation of the Anti-Histoplasma capsulatum Activity of Indole and Nitrofuran Derivatives and Their Pharmacological Safety in Three-Dimensional Cell Cultures. MDPI. [Link]

-

Substituted indole derivatives as antifungal agents: design, synthesis, in vitro and in silico evaluations. PubMed. [Link]

-

Safe Synthesis of 4,7-Dibromo[1][6][7]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. PubMed. [Link]

-

Safe Synthesis of 4,7-Dibromo[1][6][7]thiadiazolo[3,4- d]pyridazine and Its SNAr Reactions. National Center for Biotechnology Information. [Link]

-

FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. The 1... ResearchGate. [Link]

-

Synthesis of electrically conducting organic polymers: halogen derivatives of polyacetylene, (CH)x. Semantic Scholar. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. benchchem.com [benchchem.com]

- 3. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 4. 62672-26-8|this compound|BLD Pharm [bldpharm.com]

- 5. 62672-26-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. rsc.org [rsc.org]

- 7. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to (2,5-Dibromophenyl)hydrazine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (2,5-Dibromophenyl)hydrazine, a key building block in modern organic synthesis. While the historical record of its initial discovery is not prominently documented, its importance is underscored by its utility in constructing complex molecular architectures, particularly in the realm of heterocyclic chemistry. This document will delve into its synthesis, characterization, and significant applications, with a focus on the underlying chemical principles and practical methodologies.

Historical Context and Significance

The journey of phenylhydrazines began in 1875 with Hermann Emil Fischer's landmark synthesis of the parent compound, phenylhydrazine. This discovery was pivotal, not only for introducing a new class of organic reagents but also for its immediate and profound impact on carbohydrate chemistry. Fischer's work laid the groundwork for the extensive exploration of substituted phenylhydrazines, including halogenated derivatives like this compound.

This compound has emerged as a valuable intermediate due to the reactivity of its hydrazine moiety and the synthetic handles provided by the two bromine atoms on the phenyl ring. These bromine atoms can be strategically replaced through various cross-coupling reactions, allowing for the introduction of diverse functional groups. The primary utility of this compound lies in its role as a precursor for the synthesis of heterocyclic compounds, which form the core structures of many pharmaceuticals, agrochemicals, and dyes.

Synthesis of this compound

The most prevalent and reliable method for the preparation of this compound involves a two-step sequence starting from 2,5-dibromoaniline: diazotization followed by reduction of the resulting diazonium salt.

Synthetic Pathway: Diazotization and Reduction

The synthesis commences with the diazotization of 2,5-dibromoaniline in an acidic medium, typically with sodium nitrite, to form the corresponding 2,5-dibromobenzenediazonium salt. This intermediate is then reduced to afford this compound. Common reducing agents for this transformation include sodium sulfite or stannous chloride.

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound from 2,5-dibromoaniline.

Step 1: Diazotization of 2,5-Dibromoaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2,5-dibromoaniline in a solution of concentrated hydrochloric acid and water.

-

Cool the stirred suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Continue stirring the mixture at this temperature for an additional 30 minutes after the addition is complete to ensure the full formation of the 2,5-dibromobenzenediazonium chloride solution.

Step 2: Reduction of the Diazonium Salt

-

In a separate, larger beaker, prepare a solution of sodium sulfite in water and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the stirred sodium sulfite solution. The rate of addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Acidify the mixture with concentrated hydrochloric acid and heat to reflux for 1-2 hours to hydrolyze the intermediate sulfonate salt.

-

Cool the reaction mixture and collect the precipitated this compound hydrochloride by filtration.

-

The free base can be obtained by neutralizing the hydrochloride salt with a suitable base, followed by extraction and purification.

Alternative Synthetic Approaches

An alternative route to this compound involves the reduction of 2,5-dibromonitrobenzene. This can be achieved using various reducing agents, including hydrazine hydrate in the presence of a catalyst such as palladium on carbon.[1]

Continuous flow chemistry offers a modern and efficient alternative to traditional batch synthesis. This approach provides enhanced safety, improved heat and mass transfer, and the potential for integrating multiple reaction and purification steps. A flow-based synthesis would involve the continuous mixing of an acidic solution of 2,5-dibromoaniline with a diazotizing agent in a temperature-controlled reactor, followed by in-line reduction.[2]

Characterization and Physicochemical Properties

The identity and purity of synthesized this compound are confirmed using a combination of spectroscopic and physical methods.

| Property | Value |

| Molecular Formula | C₆H₆Br₂N₂ |

| Molecular Weight | 265.93 g/mol |

| CAS Number | 62672-26-8 |

| Appearance | Solid |

| Purity | Typically >95% |

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The aromatic protons typically appear in the range of δ 7.0–8.0 ppm, while the hydrazine NH protons are observed between δ 3.5–5.0 ppm.[2]

-

Mass Spectrometry (MS): This technique is employed to verify the molecular weight of the compound.[2]

Applications in Organic Synthesis

This compound is a versatile reagent, primarily utilized as a precursor for the synthesis of various heterocyclic compounds.

The Fischer Indole Synthesis

A cornerstone application of this compound is in the Fischer indole synthesis, a powerful and widely used method for constructing the indole nucleus.[2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of this compound with an aldehyde or a ketone.[3][4][5]

Mechanism of the Fischer Indole Synthesis:

-

Hydrazone Formation: this compound reacts with an aldehyde or ketone to form the corresponding (2,5-dibromophenyl)hydrazone.[4]

-

Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer.[3]

-

[6][6]-Sigmatropic Rearrangement: This key step involves a[6][6]-sigmatropic rearrangement of the protonated enamine, leading to the cleavage of the N-N bond and the formation of a new C-C bond.[4]

-

Aromatization and Cyclization: The intermediate then undergoes rearomatization, followed by cyclization and the elimination of ammonia to yield the final indole product.[3][4]

Caption: Key stages of the Fischer Indole Synthesis.

The resulting 4,7-dibromoindoles are valuable synthetic intermediates, with the bromine atoms serving as points for further functionalization.

Synthesis of Other Heterocycles

This compound is also a precursor for the synthesis of other nitrogen-containing heterocycles, such as pyrazoles, through cyclocondensation reactions with 1,3-dicarbonyl compounds.[2]

Medicinal Chemistry Applications

The structural motif derived from this compound is of interest in medicinal chemistry. Derivatives of dibromophenyl hydrazines have been investigated for their potential antimicrobial properties against various bacteria and fungi.[7] Additionally, the parent compound and its derivatives can be used to study enzyme inhibition and protein-ligand interactions, making them useful tools in drug discovery and development.[7]

Safety and Handling

This compound is a chemical that requires careful handling to minimize exposure and ensure safety in a laboratory setting.

-

Hazards: It may be harmful if swallowed, cause skin irritation, and serious eye irritation. It may also cause respiratory irritation.[8]

-

Precautions for Safe Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and eye protection. Avoid the formation of dust and aerosols.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

While the specific historical details of the first synthesis of this compound remain elusive, its significance in modern organic chemistry is undeniable. Its utility as a precursor to a wide array of heterocyclic compounds, most notably indoles via the Fischer synthesis, has solidified its place as a valuable tool for synthetic chemists. The continued exploration of its reactivity and the development of more efficient synthetic methods, such as continuous flow processes, will undoubtedly expand its applications in the synthesis of novel bioactive molecules and functional materials.

References

-

Vedantu, Fischer Indole Synthesis: Mechanism, Steps & Importance. Available at: [Link]

-

Wikipedia, Fischer indole synthesis. Available at: [Link]

-

MDPI, Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Available at: [Link]

-

Bide Pharmatech Ltd, this compound CAS NO.62672-26-8. Available at: [Link]

-

ResearchGate, Reduction of 2,2 '-dinitrobiphenyl with hydrazine hydrate catalyzed by Pd/C. Available at: [Link]

-

ResearchGate, 1 H NMR (400 MHz) spectra of probe 1 in DMSO-d 6 . (a) 1 + 5 equiv.... Available at: [Link]

-

The Royal Society of Chemistry, Supporting Information for. Available at: [Link]

- Google Patents, CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

-

PrepChem.com, Synthesis of 2,5-dibromophenol. Available at: [Link]

-

Organic Syntheses Procedure, sulfanilamide. Available at: [Link]

- Google Patents, US5001262A - Method for synthesizing an aromatic hydrazine compound.

-

Organic Syntheses Procedure, 5-amino-2,3-dihydro-1,4-phthalazinedione. Available at: [Link]

-

ResearchGate, Sodium Dithionite. Available at: [Link]

-

University of Groningen, Reduction of Aldehydes and Ketones by Sodium Dithionite. Available at: [Link]

-

ResearchGate, Reaction of 2,5-dimethoxy-4-chloronitrobenzene with sodium sulfide. Available at: [Link]

Sources

- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Fischer Indole Synthesis | Thermo Fisher Scientific - CA [thermofisher.com]

- 6. echemi.com [echemi.com]

- 7. benchchem.com [benchchem.com]

- 8. 62672-26-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

(2,5-Dibromophenyl)hydrazine: A Theoretical and Mechanistic Deep Dive for Advanced Synthesis

Abstract

This technical guide provides a comprehensive theoretical examination of (2,5-Dibromophenyl)hydrazine, a pivotal reagent in modern organic synthesis. Moving beyond simple procedural descriptions, this document elucidates the quantum mechanical underpinnings that dictate the molecule's reactivity and spectroscopic behavior. We will explore its optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential, directly linking these theoretical constructs to its practical application in complex reactions such as the Fischer indole synthesis. This guide is intended for researchers, chemists, and drug development professionals seeking a deeper, predictive understanding of this versatile building block.

Introduction: The Significance of this compound

This compound is a substituted aromatic hydrazine that has garnered significant attention as a versatile precursor in the synthesis of a wide array of heterocyclic compounds.[1] Its utility is most prominently showcased in the Fischer indole synthesis, a robust and widely employed method for the construction of indole rings, which are core scaffolds in numerous pharmaceuticals and biologically active molecules.[2][3][4] The strategic placement of two bromine atoms on the phenyl ring not only influences the electronic properties and reactivity of the hydrazine moiety but also provides synthetic handles for further functionalization through cross-coupling reactions.[1] A thorough understanding of the theoretical principles governing its behavior is paramount for optimizing reaction conditions, predicting regioselectivity, and designing novel synthetic pathways.

Molecular Structure and Spectroscopic Characterization: A Hybrid Experimental-Theoretical Approach

The structural and electronic properties of this compound can be comprehensively understood through a synergistic combination of experimental spectroscopic techniques and theoretical calculations.

Spectroscopic Fingerprints

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is expected to reveal distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the deshielding effect of the bromine substituents. The protons of the hydrazine group (-NH-NH₂) would likely appear as broad singlets.[5]

-

¹³C NMR spectroscopy provides insights into the carbon framework, with the bromine-substituted carbons exhibiting characteristic shifts.[1]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Key vibrational modes include the N-H stretching frequencies of the hydrazine group, typically observed in the 3200–3300 cm⁻¹ region, and the C-Br stretching vibrations at lower wavenumbers (around 550–650 cm⁻¹).[5]

Theoretical Protocol for Geometry Optimization

To gain a precise understanding of the molecule's three-dimensional structure, quantum chemical calculations are indispensable. A typical workflow for geometry optimization is as follows:

-

Initial Structure Construction: A 3D model of this compound is built using molecular modeling software.

-

Computational Method Selection: Density Functional Theory (DFT) is a widely used and accurate method for such calculations. The B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)) offers a good balance of accuracy and computational cost for organic molecules.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This process calculates bond lengths, bond angles, and dihedral angles that correspond to a stable state of the molecule.

-

Frequency Calculation: To confirm that the optimized structure is a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

The following diagram illustrates the computational workflow for obtaining the optimized geometry and vibrational frequencies.

Caption: Computational workflow for geometry optimization and frequency calculation.

Frontier Molecular Orbital (FMO) Analysis and Reactivity

The reactivity of a molecule is fundamentally governed by its electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: This orbital represents the region of highest electron density and is associated with the molecule's ability to donate electrons (nucleophilicity).

-

LUMO: This orbital represents the region of lowest electron density and indicates the molecule's ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.[6]

For this compound, the HOMO is expected to be localized primarily on the hydrazine moiety, specifically the terminal nitrogen atom, due to the presence of lone pair electrons. This high electron density makes the hydrazine group a potent nucleophile. The LUMO, conversely, is likely distributed over the aromatic ring and the C-Br bonds, indicating that these are the regions susceptible to nucleophilic attack or interaction with electron-donating species.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface.

-

Red Regions (Negative Potential): Indicate areas of high electron density, which are prone to electrophilic attack. In this compound, these regions are expected around the nitrogen atoms of the hydrazine group.

-

Blue Regions (Positive Potential): Indicate areas of low electron density (electron-poor), which are susceptible to nucleophilic attack. These are likely to be found around the hydrogen atoms of the hydrazine group and potentially near the bromine atoms.

Mechanistic Insights into the Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful reaction that exemplifies the reactivity of this compound.[2][3][4] The reaction proceeds through a series of steps, each of which can be rationalized through theoretical principles.

The Reaction Mechanism

The generally accepted mechanism involves the following key transformations:[2][3][7]

-

Hydrazone Formation: The nucleophilic terminal nitrogen of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone to form a phenylhydrazone intermediate.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

[3][3]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The enamine undergoes a[3][3]-sigmatropic rearrangement, leading to the formation of a new C-C bond.

-